molecular formula C19H17FN2O2 B2935832 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 942007-61-6

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935832
CAS No.: 942007-61-6
M. Wt: 324.355
InChI Key: MQVMRKTYJMXUFA-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of an ethoxyphenyl group and a fluorophenylmethyl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through nucleophilic substitution reactions involving fluorobenzyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    6-(4-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one: Similar structure but with a methoxy group instead of an ethoxy group.

    6-(4-ethoxyphenyl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    6-(4-ethoxyphenyl)-2-[(4-bromophenyl)methyl]-2,3-dihydropyridazin-3-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMRKTYJMXUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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